molecular formula C15H22N2O3S B1339112 1-Butyl-3-methylimidazolium tosylate CAS No. 410522-18-8

1-Butyl-3-methylimidazolium tosylate

Cat. No. B1339112
CAS RN: 410522-18-8
M. Wt: 310.4 g/mol
InChI Key: VWFZFKKEKWMXIA-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium tosylate is an ionic liquid . Its molecular formula is C15H22N2O3S and it has a molecular weight of 310.41 .


Synthesis Analysis

The synthesis of 1-Butyl-3-methylimidazolium tosylate and its phase behavior and intramolecular interactions have been studied .


Molecular Structure Analysis

The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a G′G′ (gauche–gauche) conformation .

Scientific Research Applications

Green Biorefining Technologies

1-Butyl-3-methylimidazolium tosylate: is utilized in green biorefining technologies due to its ability to dissolve and fractionate lignocellulosic biomass . This process is crucial for the development of sustainable and eco-friendly biorefineries. The ionic liquid’s unique properties facilitate the complete dissolution of lignocellulose, which is essential for converting biomass into valuable chemicals and fuels.

Thermal Stability and Degradation Analysis

The thermal stability of 1-Butyl-3-methylimidazolium-based ionic liquids is a significant area of research . Studies focus on understanding the degradation products formed at elevated temperatures, which is vital for applications that require prolonged thermal exposure. This knowledge helps in improving the design of ionic liquids for industrial processes that operate under high-temperature conditions.

Development of Transparent Silica-Filled Elastomer Systems

This compound plays an essential role in creating reinforced silica-filled elastomer composites that exhibit high transparency and mechanical performance . The presence of 1-Butyl-3-methylimidazolium-based ionic liquids in these systems enhances the dispersion of silica in the matrix, improving the composite’s overall properties, including ionic conductivity and aging stability.

Catalysis in Alkylation Reactions

1-Butyl-3-methylimidazolium tosylate: , in combination with other compounds, can act as an acidic catalyst for alkylation reactions . This application is particularly relevant in the petrochemical industry, where alkylation processes are fundamental for producing high-octane gasoline components.

Energy Storage Applications

The compound is also investigated for its potential in energy storage applications . It is considered for use in technologies such as dye-sensitized solar cells, capacitors, and optical devices. The ionic liquid’s properties may contribute to the efficiency and stability of these energy storage systems.

Synthesis and Characterization for Environmental Applications

Research on the synthesis and characterization of 1-Butyl-3-methylimidazolium tosylate is geared towards environmental applications . The compound’s ability to interact with various environmental contaminants is studied to develop methods for pollution control and remediation.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFZFKKEKWMXIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467401
Record name 1-Butyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

410522-18-8
Record name 1-Butyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium tosylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural properties of 1-butyl-3-methylimidazolium tosylate?

A1: 1-Butyl-3-methylimidazolium tosylate consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the tosylate anion ([TOS]−), formerly known as p-toluenesulfonate. Its molecular formula is C15H24N2O3S, and its molecular weight is 308.43 g/mol. While specific spectroscopic data might vary depending on the study and conditions, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, ] to confirm its structure and purity.

Q2: Why is there interest in using 1-butyl-3-methylimidazolium tosylate for separating aromatic sulfur compounds?

A2: Research indicates that [BMIM][TOS] exhibits promising selectivity for separating aromatic sulfur compounds from alkanes []. This selectivity stems from the differences in intermolecular interactions between the ionic liquid and the target compounds, suggesting its potential application in fuel purification processes.

Q3: How does the anion of the ionic liquid influence its interaction with water?

A3: Studies focusing on vapor-liquid equilibria of [BMIM][TOS] with water reveal that the boiling point elevation of the mixture is directly related to the interaction strength between the ionic liquid's anion and water molecules []. This highlights the significant role of the anion in the IL's physical properties and its behavior in aqueous solutions.

Q4: Can 1-butyl-3-methylimidazolium tosylate be used as a catalyst? What are its advantages?

A4: Yes, [BMIM][TOS] has shown promising catalytic activity. For instance, it can efficiently catalyze the direct dehydration of fructose and glucose to 5-hydroxymethylfurfural (5-HMF) []. Interestingly, the sulfonate hydrolysates of the [TOS]− anion act as the active sites in this reaction. This catalytic activity, coupled with the IL's low vapor pressure and good thermal stability, makes it a potential candidate for green and sustainable chemical processes.

Q5: How does the alkyl chain length in glycine-betaine ILs affect their phase separation behavior?

A5: Research on novel glycine-betaine ILs, structural analogs of [BMIM][TOS], reveals that increasing the alkyl chain length, particularly in the presence of a spacer and a phosphonium central atom, enhances the phase separation in aqueous biphasic systems (ABS) formed with tripotassium phosphate []. This information is crucial for designing task-specific ILs for extraction and separation applications.

Q6: What are the environmental considerations associated with using 1-butyl-3-methylimidazolium tosylate?

A6: While [BMIM][TOS] offers advantages as a solvent and catalyst, evaluating its environmental impact is crucial. Studies have investigated its biodegradability and ecotoxicity [], providing insights into its potential environmental risks and guiding the development of sustainable practices for its use and disposal.

Q7: How does the thermal stability of 1-butyl-3-methylimidazolium tosylate compare to other similar ionic liquids?

A7: While [BMIM][TOS] exhibits good thermal stability, research shows that glycine-betaine ILs, designed as potential alternatives, display slightly lower thermal stability []. This comparative information is valuable when choosing the appropriate IL for specific applications considering the operational temperature ranges.

Q8: Has 1-butyl-3-methylimidazolium tosylate been explored for metal nanoparticle synthesis?

A8: Yes, researchers have successfully utilized [BMIM][TOS] as a medium for synthesizing transition-metal nanoparticles via the decomposition of metal amidinate precursors []. This highlights the versatility of this IL in materials science and nanotechnology, opening doors for fabricating novel materials with tailored properties.

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